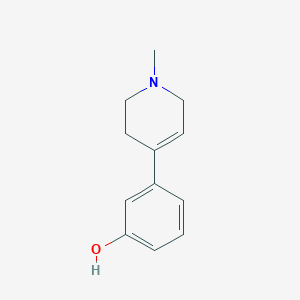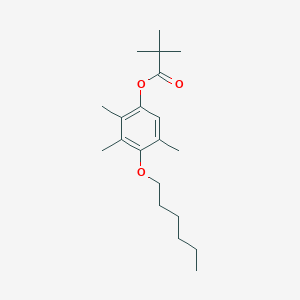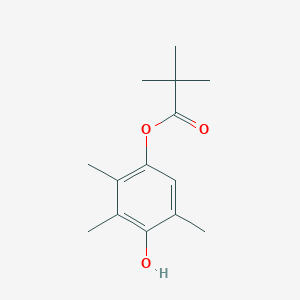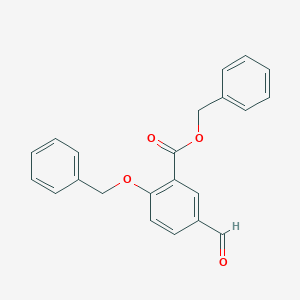
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Übersicht
Beschreibung
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is useful in organic synthesis .
Molecular Structure Analysis
The InChI code for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is 1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 .Physical And Chemical Properties Analysis
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is an off-white solid . It has a melting point of 69°C and a predicted boiling point of 342.5±32.0°C . The compound is soluble in chloroform .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is a valuable intermediate in organic synthesis . Its structure allows for the introduction of the piperazine moiety into more complex molecules. This is particularly useful in the synthesis of pharmaceuticals where piperazine is a common fragment, contributing to the molecular diversity of drug compounds.
Antileukemic Agent Synthesis
One of the most notable applications is in the synthesis of imatinib , an antileukemic agent . Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably chronic myelogenous leukemia (CML). The compound serves as a key intermediate in the creation of this life-saving medication.
Antimicrobial Activity
Piperazine derivatives have been shown to exhibit antimicrobial activity . The unique mechanism of action includes inhibition of microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for the growth and metastasis of tumor cells.
Molecular Modeling
The compound’s structure is used in molecular modeling to predict the interaction of molecules within biological systems . This can help in the design of new drugs with improved efficacy and reduced side effects.
Pharmacological Research
In pharmacological research, this compound is used to study the behavior of piperazine derivatives within biological systems . This research can lead to the development of new therapeutic agents that target specific receptors or enzymes.
Material Science
In material science, the compound can be used to modify the surface properties of materials . This can enhance the material’s interaction with biological systems, making it useful in biomedical applications such as implant coatings.
Chemical Education
As a compound with multiple applications, it serves as an excellent example in chemical education for demonstrating the process of drug development and the role of intermediates in synthesizing complex molecules .
Bioorganic Chemistry
In bioorganic chemistry, the compound is used to understand the interaction between organic molecules and biological targets . This knowledge is crucial for the design of bioactive compounds with potential therapeutic applications.
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSYNRMJMLDSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428764 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | |
CAS RN |
125743-63-7 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)



![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)







